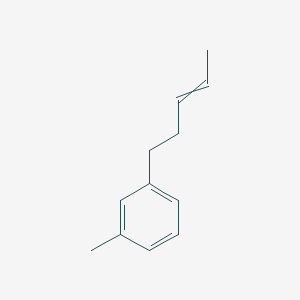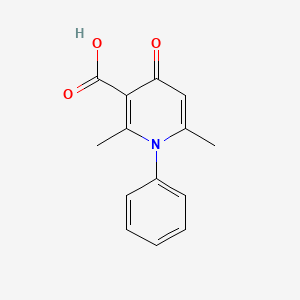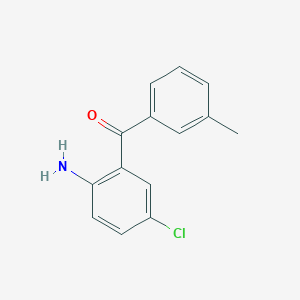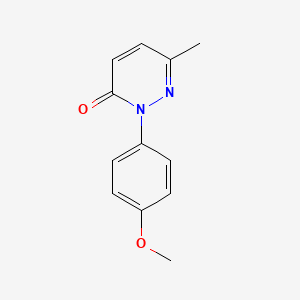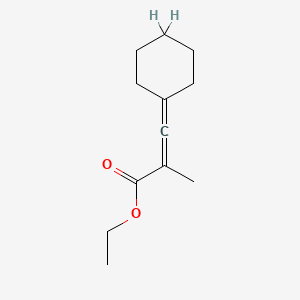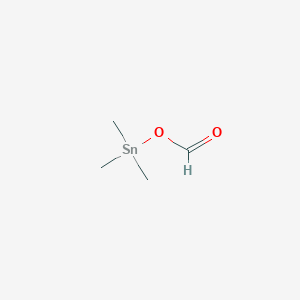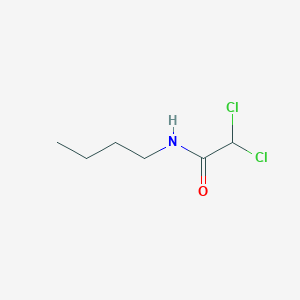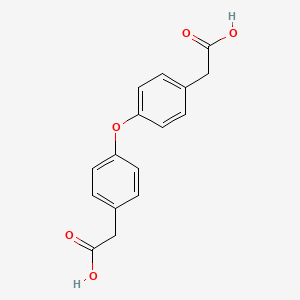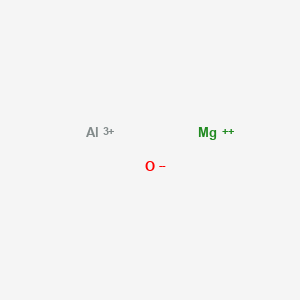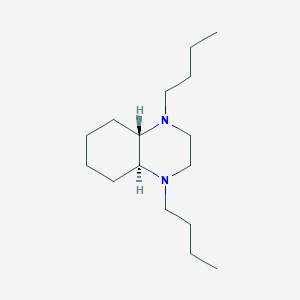
1,4-Dibutyldecahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibutyldecahydroquinoxaline is a chemical compound belonging to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutyldecahydroquinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method is the reaction of 1,2-butanediamine with 1,2-butanedione under reflux conditions in the presence of an acid catalyst. This reaction leads to the formation of the quinoxaline ring system, followed by hydrogenation to obtain the decahydroquinoxaline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibutyldecahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using halogens or alkylating agents.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Decahydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Dibutyldecahydroquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial and antitumor agent.
Industry: Used in the development of new materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1,4-Dibutyldecahydroquinoxaline involves its interaction with various molecular targets. In antimicrobial applications, the compound may disrupt bacterial cell walls and membranes, leading to cell lysis. In anticancer applications, it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative damage to cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the butyl and hydrogenated modifications.
1,4-Dihydroquinoxaline: A partially hydrogenated derivative with different biological activities.
Quinoxaline N-oxides: Oxidized derivatives with enhanced antimicrobial properties.
Uniqueness
1,4-Dibutyldecahydroquinoxaline is unique due to its fully hydrogenated quinoxaline ring and butyl substituents, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
5467-34-5 |
|---|---|
Fórmula molecular |
C16H32N2 |
Peso molecular |
252.44 g/mol |
Nombre IUPAC |
(4aS,8aS)-1,4-dibutyl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline |
InChI |
InChI=1S/C16H32N2/c1-3-5-11-17-13-14-18(12-6-4-2)16-10-8-7-9-15(16)17/h15-16H,3-14H2,1-2H3/t15-,16-/m0/s1 |
Clave InChI |
UYPHWUXYKSXDIF-HOTGVXAUSA-N |
SMILES isomérico |
CCCCN1CCN([C@@H]2[C@@H]1CCCC2)CCCC |
SMILES canónico |
CCCCN1CCN(C2C1CCCC2)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


